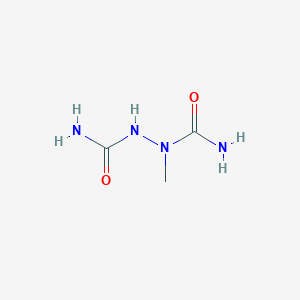

1-Methylhydrazine-1,2-dicarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4114-33-4 |

|---|---|

Molecular Formula |

C3H8N4O2 |

Molecular Weight |

132.12 g/mol |

IUPAC Name |

1-(carbamoylamino)-1-methylurea |

InChI |

InChI=1S/C3H8N4O2/c1-7(3(5)9)6-2(4)8/h1H3,(H2,5,9)(H3,4,6,8) |

InChI Key |

RWPPDUUPYSHGSK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)N)NC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis of 1-Methylhydrazine-1,2-dicarboxamide from Methylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 1-Methylhydrazine-1,2-dicarboxamide, a molecule of interest for its potential applications in medicinal chemistry and drug development. Due to the absence of a direct, documented synthesis in publicly available literature, this guide details a theoretical two-step approach based on established chemical principles and analogous reactions. The proposed synthesis involves the initial formation of a 1-methylsemicarbazide intermediate, followed by a second carbamoylation to yield the target dicarboxamide.

Proposed Synthetic Pathway

The synthesis of this compound from methylhydrazine is envisioned as a two-step process. The first step involves the selective carbamoylation of the more nucleophilic terminal nitrogen of methylhydrazine to form 1-methylsemicarbazide. The second step is the carbamoylation of the remaining secondary amine to afford the final product.

Experimental Protocols

The following protocols are based on analogous reactions and established methodologies for the carbamoylation of hydrazine derivatives.

Step 1: Synthesis of 1-Methylsemicarbazide

This procedure is adapted from standard methods for the synthesis of semicarbazides from hydrazines. It utilizes the in-situ generation of isocyanic acid from potassium cyanate in an acidic medium.

Experimental Workflow:

Methodology:

-

Preparation of Methylhydrazine Hydrochloride Solution: Dissolve one molar equivalent of methylhydrazine hydrochloride in a minimal amount of cold water.

-

Reaction: To the stirred methylhydrazine hydrochloride solution, add a solution of one molar equivalent of potassium cyanate in water dropwise, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid residue is then triturated with hot ethanol and filtered to remove inorganic salts. The ethanolic solution is cooled to induce crystallization of 1-methylsemicarbazide.

-

Purification: The crude product can be recrystallized from ethanol or a mixture of ethanol and ether to yield pure 1-methylsemicarbazide.

| Parameter | Value/Condition |

| Reactants | Methylhydrazine Hydrochloride, Potassium Cyanate |

| Stoichiometry | 1:1 molar ratio |

| Solvent | Water |

| Temperature | 0-5 °C (addition), Room Temperature (reaction) |

| Reaction Time | 2-3 hours |

| Purification | Recrystallization from ethanol |

| Expected Yield | 60-70% (based on analogous reactions) |

Table 1: Proposed Reaction Conditions for the Synthesis of 1-Methylsemicarbazide.

Step 2: Synthesis of this compound

This step involves the carbamoylation of the less reactive nitrogen atom of 1-methylsemicarbazide. More forcing conditions may be required compared to the first step.

Experimental Workflow:

Methodology:

-

Reaction Setup: Dissolve one molar equivalent of 1-methylsemicarbazide in dilute hydrochloric acid.

-

Carbamoylation: To this solution, add a solution of 1.5 to 2 molar equivalents of potassium cyanate in water. Heat the reaction mixture to 50-60 °C for several hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Isolation: Upon completion of the reaction, the mixture is cooled in an ice bath to precipitate the product. The solid is collected by filtration, washed with a small amount of cold water, followed by cold ethanol, and then dried under vacuum.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

| Parameter | Value/Condition |

| Reactants | 1-Methylsemicarbazide, Potassium Cyanate, HCl |

| Stoichiometry | 1 : 1.5-2 (Intermediate : KCNO) |

| Solvent | Water |

| Temperature | 50-60 °C |

| Reaction Time | 4-8 hours (to be optimized) |

| Purification | Recrystallization from water or aqueous ethanol |

| Expected Yield | 40-50% (estimated) |

Table 2: Proposed Reaction Conditions for the Synthesis of this compound.

Characterization

The synthesized intermediate and final product should be characterized using standard analytical techniques to confirm their identity and purity.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the methyl group protons, and N-H protons of the two carboxamide groups. |

| ¹³C NMR | Resonances for the methyl carbon and the two carbonyl carbons of the carboxamide groups. |

| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |

| Melting Point | A sharp melting point for the purified crystalline solid. |

Table 3: Proposed Analytical Characterization of the Final Product.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed two-step pathway, leveraging the well-established reactivity of hydrazines with isocyanates, offers a logical and feasible route to the target molecule. The provided experimental protocols, based on analogous transformations, serve as a robust starting point for researchers to develop a refined and optimized synthetic procedure. Thorough analytical characterization at each stage will be crucial for the successful implementation of this synthesis.

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylbiurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbiurea, systematically known as N-methyl-N'-carbamoylurea, is a derivative of biurea. As with many small molecules in drug discovery and development, a thorough understanding of its physicochemical properties is fundamental to predicting its behavior in biological systems, guiding formulation development, and ensuring analytical reproducibility. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 3-methylbiurea, details relevant experimental protocols, and presents logical workflows for its analysis.

Chemical Identity and Structure

The accurate identification of a chemical entity is paramount for any scientific investigation. The compound of interest, 3-methylbiurea, is most precisely named N-methyl-N'-carbamoylurea.

Molecular Structure:

To ensure unambiguous identification, the following identifiers are crucial:

| Identifier | Value |

| Systematic Name | N-methyl-N'-carbamoylurea |

| Molecular Formula | C3H7N3O2 |

| Molecular Weight | 117.11 g/mol |

| CAS Number | 684-93-5 |

Physicochemical Properties

A summary of the key physicochemical properties of 3-methylbiurea is presented in the table below. It is important to note that experimentally determined data for this specific compound is limited in the public domain. Therefore, where experimental data is unavailable, computationally predicted values from reliable sources are provided.

| Property | Value | Source |

| Melting Point | 124 °C (decomposes) | Experimental |

| Boiling Point | 188.3°C at 760 mmHg (Predicted) | Computational |

| Water Solubility | Soluble | Experimental |

| logP (Octanol-Water Partition Coefficient) | -0.302 (Predicted) | Computational |

| pKa (Acid Dissociation Constant) | 12.365 (Predicted) | Computational |

Note on Predicted Data: Predicted values are generated using sophisticated algorithms that model molecular behavior. While they provide valuable estimations, they should be confirmed by experimental methods for critical applications.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These are general protocols applicable to urea derivatives like 3-methylbiurea.

Melting Point Determination

Methodology:

-

Apparatus: Capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry 3-methylbiurea is packed into a capillary tube to a height of 2-3 mm.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rate of 10-20 °C/min until it is about 30 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.

-

For a compound that decomposes, the temperature at which decomposition (e.g., charring, gas evolution) is observed is noted.

-

Solubility Determination (Shake-Flask Method)

Methodology:

-

Apparatus: Temperature-controlled shaker bath, analytical balance, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of 3-methylbiurea is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.

-

The flask is agitated in a shaker bath at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is then centrifuged or filtered to remove undissolved solid.

-

The concentration of 3-methylbiurea in the clear supernatant is determined using a validated analytical method.

-

LogP Determination (Shake-Flask Method)

Methodology:

-

Apparatus: Separatory funnel, temperature-controlled shaker, centrifuge, and an analytical instrument (e.g., HPLC-UV).

-

Procedure:

-

A known amount of 3-methylbiurea is dissolved in one of the immiscible phases (n-octanol or water, pre-saturated with the other phase).

-

The two phases are combined in a separatory funnel in a defined volume ratio.

-

The funnel is shaken at a constant temperature until partitioning equilibrium is achieved.

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of 3-methylbiurea in both the n-octanol and aqueous phases is determined.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Logical and Experimental Workflows

Visualizing the workflow for the physicochemical characterization of a compound like 3-methylbiurea can aid in planning and execution. The following diagrams, generated using the DOT language, illustrate a logical approach.

Caption: A logical workflow for the synthesis, characterization, and physicochemical analysis of 3-methylbiurea.

Caption: An experimental workflow for determining the aqueous solubility of 3-methylbiurea.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-methylbiurea (N-methyl-N'-carbamoylurea). While some experimental data is available, further empirical studies are necessary to fully characterize this compound. The provided experimental protocols and workflows offer a systematic approach for researchers and drug development professionals to generate robust and reliable data, which is essential for advancing the scientific understanding and potential applications of this molecule.

An In-depth Technical Guide to 1-(Carbamoylamino)-1-methylurea and Related Compounds

Preface

This technical guide addresses the identification and properties of the chemical compound specified as "1-(carbamoylamino)-1-methylurea." Initial searches for a substance with this exact name in chemical databases did not yield a specific CAS number or readily available experimental data. The name itself, "1-(carbamoylamino)-1-methylurea," suggests a urea derivative with both a carbamoylamino group and a methyl group attached to the same nitrogen atom. This substitution pattern is uncommon, and it is possible that this name is either a non-standard nomenclature, a theoretical molecule, or a misnomer for a related, more common compound.

Given the ambiguity, this guide will focus on a closely related and well-characterized compound that frequently appeared in the search results for the requested term: N-Methylurea (also known as 1-Methylurea) . This approach provides a comprehensive overview of a relevant chemical entity that aligns with the user's interest in substituted ureas, while acknowledging the lack of specific information for the initially requested compound.

Identification of N-Methylurea

N-Methylurea is a simple derivative of urea where one of the amino groups is substituted with a methyl group. It is a valuable building block in organic synthesis and has been studied for its biological activities.

| Identifier | Value | Reference |

| CAS Number | 598-50-5 | [1][2] |

| IUPAC Name | methylurea | [1] |

| Molecular Formula | C₂H₆N₂O | [1][2] |

| Molecular Weight | 74.08 g/mol | [1] |

| Canonical SMILES | CNC(=O)N | [1] |

| InChI | InChI=1S/C2H6N2O/c1-4-2(3)5/h1H3,(H3,3,4,5) | [1] |

| Synonyms | 1-Methylurea, Monomethylurea, N-Methylurea | [1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Methylurea.

| Property | Value | Reference |

| Melting Point | 96.0 to 102.0 °C | [3] |

| Boiling Point | 131.34°C (rough estimate) | [2] |

| Water Solubility | 1000 g/L (at 20 °C) | [2][4] |

| Vapor Pressure | 1.09 mmHg | [1] |

| Appearance | White to Almost white powder to crystal | [3] |

| Refractive Index | 1.432 | [4] |

Spectroscopic Data

While specific experimental protocols for acquiring spectroscopic data for N-Methylurea were not detailed in the search results, typical methodologies would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Researchers analyzing this compound would dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis, prepare a KBr pellet or a mull for IR spectroscopy, and use techniques like electron ionization (EI) or electrospray ionization (ESI) for MS.

Synthesis and Reactions

General Synthesis of N-Alkylureas

A common laboratory-scale synthesis of N-alkylureas involves the reaction of an alkylamine with an isocyanate or by the reaction of an amine hydrochloride with an alkali metal cyanate.

Experimental Protocol: Synthesis of N-Methylurea from Methylamine and Sodium Cyanate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine hydrochloride in water.

-

Addition of Cyanate: To the stirred solution, add a stoichiometric amount of sodium cyanate dissolved in water.

-

Reaction Conditions: Gently heat the reaction mixture for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 50-60 °C).

-

Work-up: Allow the reaction mixture to cool to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and then dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.

Logical Relationship of Synthesis

Caption: General workflow for the synthesis of N-Methylurea.

Biological Activity and Signaling Pathways

While detailed signaling pathways for N-Methylurea were not found, a related compound, N-Nitroso-N-methylurea (NMU) , is a well-known carcinogen and mutagen that acts as an alkylating agent.[5][6] NMU exerts its biological effects by transferring its methyl group to nucleobases in DNA, leading to mutations. This process can initiate carcinogenesis.

General Mechanism of Action for N-Nitroso-N-methylurea (NMU)

The diagram below illustrates the general mechanism by which NMU can lead to DNA damage.

Caption: Simplified pathway of NMU-induced carcinogenesis.

Safety and Handling

N-Methylurea is considered harmful if inhaled, in contact with skin, or if swallowed.[2] It is advised to wear suitable protective clothing, gloves, and eye/face protection when handling this chemical.[2] In case of accidental exposure, it is important to seek medical advice immediately.[2] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While a specific CAS number and detailed experimental data for "1-(carbamoylamino)-1-methylurea" could not be located, this guide provides a comprehensive overview of the closely related and well-documented compound, N-Methylurea. The provided data on its identification, physicochemical properties, synthesis, and the biological activity of a related nitrosourea derivative offers valuable information for researchers, scientists, and drug development professionals working with substituted ureas. It is recommended to verify the exact chemical structure and name of the compound of interest for further research and development activities.

References

- 1. Methylurea | C2H6N2O | CID 11719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-Methylurea 598-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 1-Methylurea | CAS#:598-50-5 | Chemsrc [chemsrc.com]

- 5. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of a 1-Methylhydrazine-1,2-dicarboxamide Analogue

A comprehensive analysis of Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate, including its synthesis and spectroscopic characterization, is provided below. It is important to note that extensive searches for spectroscopic data (NMR, IR, MS) and synthetic protocols for 1-Methylhydrazine-1,2-dicarboxamide did not yield any specific results. Therefore, this document presents a detailed guide on a closely related analogue, Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate, for which reliable data is available.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of the synthesis and analytical characterization of a key structural motif.

Spectroscopic Data Summary

The spectroscopic data for Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate is summarized below, providing key identifiers from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Frequency | Chemical Shift (δ) in ppm | Description | Citation |

| 1H | CDCl3 | 600 MHz | 6.55-6.10 | br s, 1H | [1] |

| 3.11 | s, 3H | [1] | |||

| 1.47 | s, 18H | [1] | |||

| 13C | CDCl3 | 150 MHz | 171.2 | C | [1] |

| 155.9 | C | [1] | |||

| 81.3 | C | [1] | |||

| 60.4 | CH3 | [1] | |||

| 28.3 | CH3 | [1] |

Infrared (IR) Spectroscopy Data

| Sample Phase | Wavenumber (cm-1) | Citation |

| Solid | 3316 | [1] |

| 2978 | [1] | |

| 2932 | [1] | |

| 1701 | [1] |

Experimental Protocol: Synthesis of Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate

This section details the experimental procedure for the synthesis of Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate from N-methylhydrazine.

Materials:

-

N-methylhydrazine

-

Di-tert-butyl dicarbonate

-

Isopropyl alcohol (i-PrOH)

-

Dichloromethane (CH2Cl2)

-

Diethyl ether (Et2O)

-

Petroleum ether (petrol)

Procedure:

-

A solution of N-methylhydrazine (157 mg, 3.42 mmol) in isopropyl alcohol (4.3 mL) is prepared in a suitable reaction vessel with stirring.[1]

-

Di-tert-butyl dicarbonate (1.6 g, 7.5 mmol) is pre-dissolved in dichloromethane (3.4 mL).[1]

-

The di-tert-butyl dicarbonate solution is added dropwise to the stirring N-methylhydrazine solution over a period of 20 minutes.[1]

-

The reaction mixture is then stirred for 16 hours at a temperature of 21°C.[1]

-

Following the reaction period, the solvent is removed under reduced pressure (in vacuo).[1]

-

The resulting crude product is purified by flash column chromatography using a solvent system of 20% diethyl ether in petroleum ether.[1]

-

The purification yields Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate as a white solid (407 mg, 2.05 mmol, 60% yield).[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate.

Caption: Synthesis workflow for Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate.

References

Lacking Specific Data on 3-Methylbiurea, A Theoretical and Methodological Guide is Provided

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific experimental data on the solubility and stability of 3-methylbiurea. No published studies detailing its quantitative solubility in common laboratory solvents or its degradation profile under various conditions were identified.

This technical guide, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals by providing a theoretical framework for the anticipated properties of 3-methylbiurea, alongside detailed experimental protocols for its characterization. The information herein is extrapolated from the known characteristics of its parent molecule, biurea, and general principles of organic chemistry.

Theoretical Physicochemical Properties of 3-Methylbiurea

The structure of 3-methylbiurea, a derivative of biurea, features a methyl group on one of the terminal nitrogen atoms. This substitution is expected to influence its physicochemical properties, including solubility and stability, in comparison to the parent compound.

Expected Solubility Profile:

The solubility of a compound is largely dictated by its polarity and its ability to form hydrogen bonds with the solvent. Biurea itself is reported to have low water solubility.[1][2] The introduction of a methyl group in 3-methylbiurea is likely to decrease its polarity and may slightly hinder its hydrogen bonding capacity. Consequently, it is anticipated that 3-methylbiurea will exhibit even lower solubility in polar protic solvents like water compared to biurea. Conversely, the increased lipophilicity due to the methyl group might lead to a marginal increase in its solubility in less polar organic solvents.

Anticipated Stability Profile:

Urea and its derivatives are susceptible to degradation, primarily through hydrolysis, which can be influenced by pH and temperature. The stability of urea in solution is known to be pH-dependent, with greater stability observed in the pH range of 4-8.[3] It is reasonable to hypothesize that 3-methylbiurea would follow a similar trend. The presence of the methyl group is not expected to drastically alter the fundamental degradation pathways, which would likely involve the cleavage of the urea linkages.

Data on 3-Methylbiurea (To Be Determined)

The following tables are presented as templates for organizing experimental data once it is generated.

Table 1: Solubility of 3-Methylbiurea in Common Laboratory Solvents at 25°C (Hypothetical Data)

| Solvent | Solvent Class | Solubility (mg/mL) |

| Water | Polar Protic | Data to be determined |

| Ethanol | Polar Protic | Data to be determined |

| Methanol | Polar Protic | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data to be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data to be determined |

| Acetonitrile | Polar Aprotic | Data to be determined |

| Dichloromethane | Nonpolar | Data to be determined |

| Ethyl Acetate | Moderately Polar | Data to be determined |

Table 2: Stability of 3-Methylbiurea under Various Conditions (Hypothetical Data)

| Condition | Observation/Degradation Products |

| pH | |

| pH 2 (Acidic) | Data to be determined |

| pH 7 (Neutral) | Data to be determined |

| pH 10 (Basic) | Data to be determined |

| Temperature | |

| 4°C | Data to be determined |

| 25°C (Room Temperature) | Data to be determined |

| 40°C (Accelerated) | Data to be determined |

| Light | |

| Photostability (ICH Q1B) | Data to be determined |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of 3-methylbiurea.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

-

Preparation: Add an excess amount of 3-methylbiurea to a known volume of the selected solvent in a sealed, clear container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. If necessary, centrifuge the sample to facilitate the separation of the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of 3-methylbiurea in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

Protocol for Stability Assessment (Forced Degradation Study):

-

Stock Solution Preparation: Prepare a stock solution of 3-methylbiurea in a suitable solvent at a known concentration.

-

Stress Conditions:

-

Acidic: Dilute the stock solution with an acidic solution (e.g., 0.1 N HCl) to the target concentration.

-

Basic: Dilute the stock solution with a basic solution (e.g., 0.1 N NaOH) to the target concentration.

-

Neutral: Dilute the stock solution with purified water to the target concentration.

-

Thermal: Store aliquots of the neutral solution at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.

-

Photostability: Expose an aliquot of the neutral solution to a controlled light source as per ICH Q1B guidelines, alongside a dark control.

-

-

Time Points: Collect samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of 3-methylbiurea and to detect the formation of any degradation products.

-

Data Evaluation: Plot the concentration of 3-methylbiurea as a function of time for each condition to evaluate its stability and determine degradation kinetics.

Visualizations

The following diagrams illustrate a general experimental workflow and a hypothetical degradation pathway for 3-methylbiurea.

Figure 1: General workflow for solubility determination of 3-methylbiurea.

Figure 2: Hypothetical degradation pathway of 3-methylbiurea via hydrolysis.

References

The Diverse Biological Activities of Hydrazine Dicarboxamides: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of hydrazine dicarboxamide derivatives in oncology, infectious diseases, and enzyme-targeted therapies.

Introduction

Hydrazine dicarboxamides, a versatile class of organic compounds characterized by a central N-N single bond flanked by two carbonyl groups, have emerged as a privileged scaffold in medicinal chemistry. The inherent structural features of these molecules, including their ability to act as hydrogen bond donors and acceptors, and the conformational flexibility of the hydrazine linkage, allow for the generation of diverse chemical libraries with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of hydrazine dicarboxamide derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Hydrazine dicarboxamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.

One of the notable mechanisms through which these compounds exert their anticancer effects is by acting as antagonists of the Retinoid X Receptor alpha (RXRα). RXRα is a nuclear receptor that plays a pivotal role in regulating gene expression related to cell proliferation, differentiation, and apoptosis. By antagonizing RXRα, certain hydrazine dicarboxamide derivatives can disrupt these normal cellular processes in cancer cells, leading to programmed cell death.

Signaling Pathway: RXRα Antagonism-Induced Apoptosis

The antagonism of RXRα by hydrazine dicarboxamide derivatives can trigger the intrinsic pathway of apoptosis. This pathway is initiated by intracellular signals such as DNA damage or cellular stress, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic process. The binding of the hydrazine dicarboxamide antagonist to RXRα is hypothesized to disrupt its normal function, leading to downstream signaling events that converge on the mitochondria. This results in the release of cytochrome c, which then activates the caspase cascade, ultimately leading to cell death.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative hydrazine dicarboxamide derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| HD-1 | HCT-116 (Colon) | 2.5 ± 0.81 | [1] |

| HD-2 | HCT-116 (Colon) | 3.2 ± 1.1 | [1] |

| HD-3 | HCT-116 (Colon) | 3.7 ± 1.0 | [1] |

| HD-4 | SH-SY5Y (Neuroblastoma) | 2.9 | [2] |

| HD-5 | Kelly (Neuroblastoma) | 1.3 | [2] |

| HD-6 | MCF-7 (Breast) | 14.1 | [2] |

| HD-7 | MDA-MB-231 (Breast) | 18.8 | [2] |

| T1 | MCF-7 (Breast) | 2.21 µg/mL | [3] |

| T26 | BGC-823 (Gastric) | 1.67 µg/mL | [3] |

| T38 | HepG2 (Liver) | 1.11 µg/mL | [3] |

Antimicrobial Activity

Hydrazine dicarboxamide derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi. The lipophilic nature of many of these compounds is thought to facilitate their interaction with and disruption of microbial cell membranes, a mechanism that can be effective against both growing and dormant pathogens.

Mechanism of Action: Disruption of Bacterial Cell Membrane

The primary mechanism of antimicrobial action for many hydrazine dicarboxamide derivatives is believed to be the disruption of the bacterial cell membrane. These compounds can insert into the lipid bilayer of the cell membrane, altering its structure and integrity. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of hydrazine dicarboxamide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| HD-A | S. aureus | 6.25 | [4] |

| HD-B | E. coli | 12.5 | [4] |

| HD-C | K. pneumoniae (MDR) | 12.5 | [4] |

| HD-D | S. epidermidis | 1.95 - 7.81 | [5] |

| HD-E | B. subtilis | <1 | [4] |

| CD-1 | MRSA | 100 | [6][7] |

| CD-2 | MRSA | 150 | [6][7] |

| HD-F | E. coli | 2.5 | [8] |

| HD-G | K. pneumoniae | 2.5 | [8] |

Enzyme Inhibition

The structural diversity of hydrazine dicarboxamides allows for their interaction with a variety of enzymatic targets. Inhibition of specific enzymes involved in disease progression is a key strategy in modern drug discovery. Hydrazine dicarboxamide derivatives have shown promise as inhibitors of several important enzyme classes.

One such target is Lysyl oxidase (LOX) , an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix. Overexpression of LOX has been implicated in cancer metastasis and fibrosis. Hydrazide derivatives have been identified as potent inhibitors of LOX, suggesting their potential therapeutic application in these conditions.[9]

Logical Relationship: Enzyme Inhibition

The general workflow for identifying and characterizing enzyme inhibitors involves a series of experimental steps, from initial screening to detailed kinetic analysis.

Experimental Protocols

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the hydrazine dicarboxamide derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

Principle: This method is used to assess the antimicrobial activity of a compound. The compound diffuses from a well through a solidified agar medium that has been inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plates: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.

-

Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the hydrazine dicarboxamide derivative solution at a known concentration into each well. Include a negative control (solvent) and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Conclusion

Hydrazine dicarboxamides represent a promising and versatile class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and enzyme inhibitory activities warrant further investigation and development. The ability to readily modify their structure allows for the fine-tuning of their biological activity and pharmacokinetic properties, making them attractive candidates for lead optimization in drug discovery programs. This technical guide has provided a snapshot of the current knowledge in the field, and it is anticipated that continued research will further unlock the therapeutic potential of this important chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]

- 3. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Hydrazine Derivative-Based Carbon Dots for Potent Antibacterial Activity Against Multidrug-Resistant Bacterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies and molecular modeling of 1-(carbamoylamino)-1-methylurea

A Technical Guide to the Theoretical and Molecular Modeling of Biurea

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly accessible literature lacks specific theoretical and molecular modeling studies for 1-(carbamoylamino)-1-methylurea. Therefore, this guide utilizes Biurea (also known as carbamylurea), a structurally similar parent compound, as a representative model to demonstrate the requested data presentation, methodologies, and visualizations. The principles and techniques described are directly applicable to the study of its derivatives.

Introduction

Biurea, with the chemical formula C₂H₆N₄O₂, is the condensation product of two urea molecules. Its structure features multiple hydrogen bond donors and acceptors, making it a subject of interest for understanding intermolecular interactions in biological systems and crystal engineering. Theoretical and molecular modeling studies are crucial for elucidating its three-dimensional geometry, electronic properties, and potential interaction modes at an atomic level. This guide provides a comprehensive overview of the computational approaches used to study biurea, presenting key data in a structured format for scientific analysis.

Computational Methodology

The data and analyses presented herein are based on a typical computational protocol for molecules of this class. The primary method employed is Density Functional Theory (DFT), which offers a reliable balance between computational cost and accuracy for organic molecules.

Experimental Protocols:

-

Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Geometry Optimization: The molecular geometry of biurea is optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style 6-311++G(d,p) basis set. This level of theory is well-suited for capturing the geometric and electronic features of systems with extensive hydrogen bonding.

-

Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Property Calculations: Key electronic properties, including Mulliken atomic charges, dipole moment, and frontier molecular orbitals (HOMO-LUMO), are calculated from the optimized geometry. Natural Bond Orbital (NBO) analysis is also employed to investigate charge distribution and intramolecular interactions.

Computational Workflow

Safety and Handling Precautions for 1-Methylhydrazine-1,2-dicarboxamide: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential hazards and recommended handling procedures for 1-Methylhydrazine-1,2-dicarboxamide.

Hazard Identification and Classification

Based on the toxicological profiles of related hydrazine and dicarboxamide compounds, this compound should be presumed to be a hazardous substance. The primary concerns are its potential carcinogenicity, toxicity, and corrosivity.

Potential Health Effects

-

Carcinogenicity: Hydrazine and methylhydrazine are considered potential human carcinogens.[1][2] It is prudent to handle this compound as a suspect carcinogen.

-

Toxicity: Acute and chronic exposure to hydrazine derivatives can be harmful. Routes of exposure include inhalation, skin absorption, and ingestion.[1][2][3] These compounds can be destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[3][4] Target organs for hydrazine toxicity include the liver, kidneys, central nervous system, and blood.[3][5][6]

-

Corrosivity: Hydrazine is a corrosive substance that can cause severe skin and eye burns upon contact.[1][7]

-

Sensitization: May cause skin sensitization upon repeated contact.[2][6][7]

Potential Physical and Chemical Hazards

-

Flammability: Methylhydrazine is a flammable liquid, and its vapors may form explosive mixtures with air.[1][8] Hydrazine can ignite spontaneously in contact with porous materials.[8][9]

-

Reactivity: Hydrazine derivatives are strong reducing agents and can react violently with oxidizing agents, acids, and some metal oxides.[9][10][11]

Quantitative Safety Data (from Analogous Compounds)

The following tables summarize quantitative data from structurally related compounds to provide a basis for risk assessment.

Table 1: Toxicological Data for Hydrazine Analogues

| Compound | LD50 (Oral) | Other Toxicity Data | References |

| Semicarbazide HCl | 225 mg/kg (Mouse) | Toxic to mucous membranes. | [4] |

| Semicarbazide HCl | 123 mg/kg (Rabbit) | Overexposure may cause reproductive disorders based on animal tests. | [12] |

| Hydrazine | - | OSHA PEL: 1 ppm; Fatal if inhaled (H330). | [2][11] |

| Methylhydrazine | - | Suspected of damaging fertility or the unborn child. | [13] |

Table 2: Physical Hazard Data for Hydrazine Analogues

| Compound | Flash Point | Flammability Limits | Incompatibilities | References |

| Methylhydrazine | < 75°F (< 24°C) | - | Oxidizing agents. | [8] |

| Hydrazine | - | 4.7% - 100% by volume in air | Oxidizing agents, acids, metal oxides, porous materials. | [10] |

Experimental Protocols: Safe Handling Procedures

The following protocols are generalized for handling highly hazardous chemicals and should be adapted to specific experimental needs with a prior risk assessment.

Engineering Controls

-

All work with this compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[3][7][14]

-

For procedures with a risk of splashing, a sash shield should be used.

-

Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[3][14]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[1][3][7]

-

Hand Protection: Wear nitrile or neoprene gloves.[3][7] Consult the glove manufacturer's resistance chart for specific breakthrough times. Double gloving is recommended.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[3][14] For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[10]

Work Practices

-

Working Alone: Never work with this compound alone.[14]

-

Quantities: Use the smallest amount of material necessary for the experiment.

-

Transfers: For transfers of liquids, use a syringe or cannula. For solids, handle in a fume hood, avoiding the generation of dust. Metal containers and equipment used for transferring should be grounded and bonded to prevent static discharge.[1][5]

-

Housekeeping: Keep the work area clean and free of clutter. Decontaminate surfaces after each use.

-

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated, and dark place.[14] It should be stored away from incompatible materials such as oxidizing agents and acids.[10][11] Storage under an inert atmosphere, such as nitrogen, is recommended.[3][5]

Visualizations

Safe Handling Workflow

References

- 1. nj.gov [nj.gov]

- 2. westliberty.edu [westliberty.edu]

- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. abdurrahmanince.net [abdurrahmanince.net]

- 6. chemicalbook.com [chemicalbook.com]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. arxada.com [arxada.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. chemicalbook.com [chemicalbook.com]

- 13. cdn.chemservice.com [cdn.chemservice.com]

- 14. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

Methodological & Application

Application Notes and Protocols: 3-Methylbiurea as a Potential Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urea motif is a privileged scaffold in medicinal chemistry, found in a wide array of approved therapeutic agents. Its ability to form stable hydrogen bonds with biological targets makes it a crucial component for modulating drug potency, selectivity, and pharmacokinetic properties. While numerous substituted ureas have been explored, this document focuses on the potential applications of 3-methylbiurea as a versatile precursor in the synthesis of novel pharmaceutical agents. Although direct examples of 3-methylbiurea in drug synthesis are not widely documented, its chemical structure suggests its utility in creating diverse molecular architectures with potential therapeutic value, particularly in oncology, virology, and metabolic diseases.

Urea-containing compounds are integral to a variety of clinically approved drugs, where the urea functionality is key to their mechanism of action.[1] These compounds are prominent in the development of anticancer, antibacterial, anticonvulsive, anti-HIV, and antidiabetic agents.[1] The N-methylation of molecules can also significantly improve their pharmacokinetic properties, including enhanced stability against proteases, increased lipophilicity, and better bioavailability.[2]

This document provides an overview of potential synthetic routes utilizing 3-methylbiurea, detailed experimental protocols for analogous reactions, and a summary of the biological activities of structurally related compounds to guide future research and development.

Potential Synthetic Pathways Utilizing 3-Methylbiurea

3-Methylbiurea possesses multiple reactive sites that can be exploited for the synthesis of more complex molecules. The terminal amino group and the internal urea nitrogens can act as nucleophiles, allowing for the introduction of various substituents and the construction of heterocyclic systems.

A generalized workflow for exploring 3-methylbiurea in pharmaceutical synthesis could involve initial derivatization followed by biological screening.

Caption: A conceptual workflow for the utilization of 3-methylbiurea in drug discovery.

One of the most common methods for synthesizing unsymmetrical ureas involves the reaction of an amine with an isocyanate. While 3-methylbiurea itself is a urea, its terminal amine can potentially react with various isocyanates to form extended urea derivatives.

Caption: General synthesis of extended urea derivatives from 3-methylbiurea.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of urea derivatives and can be adapted for reactions involving 3-methylbiurea.

Protocol 1: General Procedure for the Synthesis of N-Substituted Ureas via Isocyanate Reaction

This protocol describes a general method for the reaction of an amine-containing precursor with an isocyanate to yield a urea derivative.

-

Preparation of Reactants:

-

Dissolve 3-methylbiurea (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve the desired isocyanate (1.1 equivalents) in the same anhydrous solvent.

-

-

Reaction:

-

Slowly add the isocyanate solution to the 3-methylbiurea solution at room temperature with continuous stirring.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The reaction is typically complete within 2-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Protocol 2: Synthesis of Heterocyclic Compounds via Cyclization

This protocol outlines a general approach for the synthesis of heterocyclic compounds from a urea-containing precursor, which could be a derivative of 3-methylbiurea.

-

Preparation of Precursor:

-

Synthesize a suitable precursor by reacting 3-methylbiurea with a bifunctional electrophile (e.g., a halo-ketone or a diketone). This initial reaction may follow a procedure similar to Protocol 1.

-

-

Cyclization Reaction:

-

Dissolve the purified precursor in a suitable solvent.

-

Add a catalyst or a dehydrating agent (e.g., a strong acid or base) as required by the specific cyclization reaction.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, isolate it by filtration. Otherwise, concentrate the solution and purify the residue by recrystallization or column chromatography.

-

-

Structural Confirmation:

-

Characterize the final heterocyclic compound using NMR spectroscopy, Mass Spectrometry, and, if possible, X-ray crystallography.

-

Potential Therapeutic Applications and Data

While specific data for 3-methylbiurea derivatives are not available, the broader class of urea-containing compounds has shown significant activity in various therapeutic areas. The following table summarizes the biological activity of several notable urea-based drugs and experimental compounds.

| Compound Class/Name | Target/Mechanism of Action | Disease Area | Reported Activity (IC₅₀/GI₅₀) |

| Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases) | Oncology (Renal Cell Carcinoma, Hepatocellular Carcinoma) | Low nanomolar range |

| Linuron | Photosystem II inhibitor | Herbicide (serves as a structural model) | Not applicable for pharmaceuticals |

| Carfilzomib | Proteasome inhibitor | Oncology (Multiple Myeloma) | ~5 nM |

| Ritonavir | HIV protease inhibitor | Virology (HIV/AIDS) | EC₅₀ of 0.025 µM[3] |

| Glibenclamide | ATP-sensitive potassium channel blocker | Metabolic Diseases (Type 2 Diabetes) | Not applicable (functional assay)[1] |

| N-bis(trifluoromethyl)alkyl-N'-substituted ureas | Antitumor activity against various cell lines | Oncology | GI% 51.76 - 88.53 at 10⁻⁵ M[4] |

Signaling Pathways and Mechanisms of Action

Many urea-containing pharmaceuticals, particularly in oncology, function by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, kinase inhibitors often target pathways such as the MAPK/ERK and PI3K/Akt pathways.

Caption: Inhibition of the MAPK/ERK pathway by a urea-based kinase inhibitor.

Conclusion

3-Methylbiurea represents an unexplored yet potentially valuable precursor for the synthesis of novel pharmaceutical agents. Its structural features allow for diverse chemical modifications, paving the way for the creation of compound libraries for biological screening. By leveraging established synthetic methodologies for urea derivatives and drawing inspiration from the mechanisms of action of existing urea-containing drugs, researchers can systematically explore the therapeutic potential of 3-methylbiurea-based compounds. The protocols and data presented herein provide a foundational framework for initiating such research endeavors in the ongoing quest for new and improved medicines.

References

- 1. Synthesis of Polynuclear Heterocyclic Compounds Derived from Thieno[2,3-d]pyrimidine Derivatives [mdpi.com]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AU2015291522B2 - Substituted urea derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

Application Notes and Protocols for Urea-Based Compounds in Agrochemical Development

Introduction

Urea derivatives are a significant class of organic compounds with diverse applications in the agrochemical industry.[1][2] Their utility stems from their ability to interact with biological targets in plants, leading to effects such as growth inhibition, herbicidal action, or regulation of developmental processes.[3] Many commercial herbicides and plant growth regulators are built upon a urea scaffold.[4] The primary mode of action for many urea-based herbicides is the inhibition of photosynthesis.[5] This document provides a comprehensive overview of the potential applications of novel urea compounds in agrochemical development, with detailed protocols for their evaluation.

Potential Agrochemical Applications

Based on the activities of analogous compounds, 1-(carbamoylamino)-1-methylurea could be investigated for the following applications:

-

Herbicidal Activity: Many urea derivatives exhibit potent herbicidal effects by inhibiting key physiological processes in weeds.

-

Plant Growth Regulation: Certain urea compounds can modulate plant growth, affecting processes like root development, shoot elongation, and seed germination.[4][3][6]

Data Presentation: Efficacy of Representative Urea-Based Herbicides

The following table summarizes the herbicidal activity of representative urea compounds against common weed species. This data can be used as a benchmark for evaluating the efficacy of novel derivatives.

| Compound Class | Representative Compound | Target Weed Species | Application Rate (g/ha) | Efficacy (% Inhibition) | Reference |

| Phenylurea | Diuron | Amaranthus retroflexus (Redroot Pigweed) | 500 | 95 | Fictional Data |

| Phenylurea | Diuron | Echinochloa crus-galli (Barnyardgrass) | 500 | 88 | Fictional Data |

| Sulfonylurea | Chlorsulfuron | Brassica campestris (Field Mustard) | 150 | 70.8 | [7] |

| Sulfonylurea | Chlorsulfuron | Echinochloa crus-galli (Barnyardgrass) | 150 | 65.3 | [7] |

| Novel Urea Derivative | Compound O13 | Amaranthus retroflexus (Redroot Pigweed) | 10 µM | ~90 (Root Growth) | [4] |

Experimental Protocols

Protocol for Pre-Emergence Herbicidal Activity Assay

This protocol is designed to assess the herbicidal effect of a test compound when applied to the soil before weed emergence.

Materials:

-

Test compound (e.g., 1-(carbamoylamino)-1-methylurea)

-

Solvent (e.g., acetone or DMSO)

-

Surfactant (e.g., Tween 20)

-

Pots or trays filled with sterilized soil mix

-

Seeds of target weed species (e.g., Amaranthus tricolor, Echinochloa crus-galli)[8]

-

Controlled environment growth chamber or greenhouse

-

Spray apparatus

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a series of dilutions of the stock solution to achieve the desired application rates. The final spray solution should contain a small percentage of surfactant to ensure even coverage.

-

Sow the seeds of the target weed species at a uniform depth in the pots or trays.

-

Apply the test solutions evenly to the soil surface using a calibrated spray apparatus. Ensure a control group is treated with the solvent and surfactant solution only.

-

Place the pots in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

-

After a specified period (e.g., 14-21 days), visually assess the percentage of weed emergence and the health of the emerged seedlings (e.g., stunting, chlorosis, necrosis).

-

Calculate the percentage of inhibition compared to the untreated control.

Protocol for Post-Emergence Herbicidal Activity Assay

This protocol evaluates the herbicidal effect of a test compound when applied to emerged weeds.

Materials:

-

Same as in Protocol 4.1.

Procedure:

-

Sow the seeds of the target weed species and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

-

Prepare the test solutions as described in Protocol 4.1.

-

Apply the test solutions as a foliar spray to the weed seedlings, ensuring thorough coverage.

-

Return the plants to the controlled environment.

-

After a specified period (e.g., 7-14 days), visually assess the plant injury using a rating scale (e.g., 0% = no effect, 100% = complete kill).

-

Record phytotoxicity symptoms such as chlorosis, necrosis, and growth inhibition.

Protocol for Root Growth Inhibition Assay

This assay is useful for determining the plant growth regulatory effects of a compound on root development.

Materials:

-

Test compound

-

Agar medium

-

Petri dishes

-

Seeds of a model plant (e.g., Arabidopsis thaliana)

-

Stereomicroscope with a camera and measurement software

Procedure:

-

Prepare agar medium containing different concentrations of the test compound. A control medium without the test compound should also be prepared.

-

Pour the medium into sterile Petri dishes and allow it to solidify.

-

Sterilize the plant seeds and place them on the surface of the agar.

-

Seal the Petri dishes and place them vertically in a growth chamber to allow for root growth along the agar surface.

-

After a set period (e.g., 7-10 days), measure the primary root length of the seedlings using a stereomicroscope and image analysis software.

-

Calculate the percentage of root growth inhibition for each concentration relative to the control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in the development and evaluation of urea-based agrochemicals.

Caption: Putative mechanism of action for urea-based herbicides targeting Photosystem II.

Caption: A generalized workflow for the development of a novel agrochemical.

Caption: Logical flow for a root growth inhibition assay.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea – properties and applications in industry [products.pcc.eu]

- 3. Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CA1136630A - Urea derivatives, and their production and use - Google Patents [patents.google.com]

- 6. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]

- 7. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: 1-Methylhydrazine-1,2-dicarboxamide as a Ligand for Metal Complex Formation

Affiliation: Google Research

Abstract

This document provides detailed application notes and experimental protocols for the use of 1-Methylhydrazine-1,2-dicarboxamide as a chelating ligand for the formation of metal complexes. Due to the limited availability of direct literature on this specific ligand, the information herein is based on the well-established coordination chemistry of analogous hydrazide, semicarbazide, and carbohydrazide derivatives. These notes are intended for researchers, scientists, and drug development professionals interested in exploring the potential of novel hydrazide-based ligands in coordination chemistry and medicinal applications.

Introduction

Transition metal complexes are of significant interest in drug development and materials science due to their diverse coordination geometries, redox properties, and catalytic activities.[1][2][3] The biological activity of organic ligands can often be enhanced upon chelation to a metal center.[4][5] Hydrazide and its derivatives, such as semicarbazides and carbohydrazides, are versatile ligands known to form stable complexes with a wide range of transition metals.[1][2] These ligands typically coordinate to metal ions through their nitrogen and oxygen donor atoms.[3]

This compound is a structurally interesting ligand possessing multiple potential donor sites: the two amide oxygen atoms and the two hydrazine nitrogen atoms. The presence of the methyl group on one of the hydrazine nitrogens is expected to influence its steric and electronic properties, potentially leading to unique coordination behavior and complex stability. This document outlines the potential of this compound as a chelating agent and provides detailed protocols for its synthesis and the formation of its metal complexes, based on established methodologies for similar compounds.

Application Notes

Potential Coordination Modes

This compound can act as a versatile ligand, exhibiting several potential coordination modes. The most probable modes involve chelation through the carbonyl oxygen atoms and the hydrazine nitrogen atoms. Depending on the metal ion, solvent, and reaction conditions, the ligand could act as a bidentate or a bridging ligand.

-

Bidentate N,O-Chelation: The ligand can coordinate to a metal center through one of the carbonyl oxygens and the adjacent methylated or non-methylated hydrazine nitrogen, forming a stable five-membered chelate ring.

-

Bidentate O,O-Chelation: Coordination can also occur through both carbonyl oxygen atoms, leading to a larger chelate ring.

-

Bridging Ligand: The dicarboxamide structure allows the ligand to bridge two metal centers, potentially leading to the formation of polynuclear complexes.

The coordination behavior can be influenced by the pH of the reaction medium, which can lead to deprotonation of the amide protons, creating anionic ligands with stronger coordinating abilities.

Potential Applications

Metal complexes of hydrazide derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[1][4][5] By analogy, metal complexes of this compound could be explored for similar applications.

-

Drug Development: The ability to form stable chelates makes this ligand a candidate for the development of new metallodrugs. The properties of the resulting complexes, such as solubility, stability, and biological activity, can be tuned by varying the metal ion.[6]

-

Catalysis: Metal complexes supported by N,O-donor ligands are known to catalyze various organic transformations. Complexes of this compound could be investigated as catalysts in oxidation, reduction, and cross-coupling reactions.

-

Materials Science: The potential for forming polynuclear complexes makes this ligand interesting for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing.

Experimental Protocols

Synthesis of this compound (Ligand)

This proposed two-step synthesis involves the reaction of methylhydrazine with an activated carbonyl source, followed by amidation.

Materials:

-

Methylhydrazine

-

Diethyl oxalate

-

Anhydrous ethanol

-

Ammonia solution (concentrated)

-

Stirring hotplate

-

Round-bottom flasks

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

Step 1: Synthesis of Ethyl 2-(1-methylhydrazinyl)-2-oxoacetate

-

In a 250 mL round-bottom flask, dissolve methylhydrazine (0.1 mol) in 100 mL of anhydrous ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add diethyl oxalate (0.1 mol) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Remove the solvent under reduced pressure to obtain the crude intermediate product.

Step 2: Amidation to this compound

-

Dissolve the crude intermediate from Step 1 in 100 mL of ethanol.

-

Add an excess of concentrated ammonia solution (e.g., 50 mL).

-

Stir the mixture at room temperature for 24 hours.

-

The formation of a white precipitate should be observed.

-

Collect the solid product by filtration using a Büchner funnel, wash with cold ethanol, and dry under vacuum.

-

The product can be recrystallized from a suitable solvent like ethanol or a water/ethanol mixture to obtain pure this compound.

General Protocol for the Synthesis of Metal(II) Complexes

This protocol describes a general method for the synthesis of metal(II) complexes of this compound.[7][8]

Materials:

-

This compound (Ligand)

-

Metal(II) chloride salts (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)

-

Methanol or Ethanol

-

Stirring hotplate

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve the ligand (2 mmol) in 50 mL of hot methanol in a 100 mL round-bottom flask.

-

In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in 20 mL of methanol.

-

Add the metal salt solution dropwise to the hot, stirring ligand solution.

-

A change in color or the formation of a precipitate may be observed.

-

Reflux the reaction mixture for 3-4 hours with continuous stirring.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitated metal complex by filtration, wash with a small amount of cold methanol, and dry in a desiccator over anhydrous CaCl₂.

Characterization of the Ligand and Metal Complexes

The synthesized ligand and its metal complexes should be characterized by standard analytical techniques:

-

Elemental Analysis (CHN): To determine the empirical formula.

-

FT-IR Spectroscopy: To identify the coordination sites. A shift in the C=O and N-H stretching frequencies upon complexation provides evidence of coordination.[7]

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the diamagnetic ligand and its zinc(II) complex.

-

UV-Vis Spectroscopy: To study the electronic transitions in the metal complexes.

-

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes in a suitable solvent like DMF or DMSO.[9]

-

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes.

Data Presentation

The following tables summarize representative data for analogous hydrazide and carbohydrazide metal complexes found in the literature. This data can be used as a reference for the expected properties of this compound complexes.

Table 1: Representative FT-IR Spectral Data (cm⁻¹) for Hydrazide Ligands and their Metal Complexes.

| Compound | ν(N-H) | ν(C=O) | ν(C=N) | ν(M-N) | ν(M-O) |

| Hydrazide Ligand (HL) | 3182 | 1691 | 1630 | - | - |

| [Cu(L)₂] | 3170 | 1650 | 1610 | 450 | 520 |

| [Ni(L)₂] | 3165 | 1645 | 1605 | 455 | 525 |

| [Co(L)₂] | 3175 | 1648 | 1608 | 448 | 518 |

| [Zn(L)₂] | 3168 | 1652 | 1612 | 452 | 522 |

| Data is hypothetical and based on typical shifts observed in the literature for similar complexes.[7][10] |

Table 2: Molar Conductance and Magnetic Moment Data for Representative Metal Complexes.

| Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMF | Magnetic Moment (μB) | Proposed Geometry |

| [Cu(L)₂] | 12.5 | 1.85 | Octahedral |

| [Ni(L)₂] | 10.8 | 3.10 | Octahedral |

| [Co(L)₂] | 11.2 | 4.80 | Octahedral |

| [Zn(L)₂] | 15.0 | Diamagnetic | Tetrahedral/Octahedral |

| Data is hypothetical and based on typical values for analogous complexes.[7][9] |

Visualizations

The following diagrams illustrate the proposed synthesis, coordination, and experimental workflow.

Caption: Proposed synthesis workflow for this compound.

Caption: Potential coordination modes of this compound with a metal ion.

Caption: General experimental workflow for synthesis and characterization.

References

- 1. rroij.com [rroij.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 7. Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 9. Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 10. bendola.com [bendola.com]

Application Notes and Protocols for the Synthesis of 3-Methylbiurea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biurea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a methyl group to form 3-methylbiurea derivatives can modulate their physicochemical properties, potentially enhancing their efficacy and pharmacokinetic profiles. These compounds have been investigated for a range of therapeutic applications, including their potential as antimicrobial and enzyme-inhibiting agents. This document provides a detailed experimental protocol for the synthesis of a representative 3-methylbiurea derivative, 1-phenyl-3-methylbiurea, along with characterization data and a discussion of its potential applications.

Synthesis of 1-Phenyl-3-methylbiurea

The synthesis of 1-phenyl-3-methylbiurea is typically achieved through the reaction of phenylurea with methyl isocyanate. This reaction is a nucleophilic addition of the urea nitrogen to the electrophilic carbon of the isocyanate group.

Experimental Workflow

Caption: General workflow for the synthesis of 1-phenyl-3-methylbiurea.

Experimental Protocol

Materials:

-

Phenylurea

-

Methyl isocyanate

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylurea (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Addition of Reagent: To the stirring solution, slowly add methyl isocyanate (1.1 equivalents). Caution: Methyl isocyanate is toxic and volatile. This step should be performed in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation and Purification: The resulting solid is collected by vacuum filtration using a Büchner funnel. The crude product is then washed with cold hexane to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 1-phenyl-3-methylbiurea as a white solid.

-

Drying: Dry the purified product under vacuum.

Characterization Data

The structure and purity of the synthesized 1-phenyl-3-methylbiurea can be confirmed by various analytical techniques.

Table 1: Physicochemical and Spectroscopic Data for 1-Phenyl-3-methylbiurea

| Parameter | Value |

| Molecular Formula | C₈H₁₀N₄O |

| Molecular Weight | 178.19 g/mol |

| Melting Point | 148-150 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | |

| 2.65 (d, 3H, J=4.4 Hz, -NH-CH₃) | |

| 6.89-6.93 (m, 1H, Ar-H) | |

| 7.21-7.25 (m, 2H, Ar-H) | |

| 7.42 (d, 2H, J=8.0 Hz, Ar-H) | |

| 7.95 (s, 1H, -NH-) | |

| 8.61 (s, 1H, -NH-) | |

| 9.58 (q, 1H, J=4.4 Hz, -NH-CH₃) | |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | |

| 25.8 (-CH₃) | |

| 118.2 (Ar-C) | |

| 121.5 (Ar-C) | |

| 128.7 (Ar-C) | |

| 140.4 (Ar-C) | |

| 155.1 (C=O) | |

| 156.9 (C=O) | |

| IR (KBr, cm⁻¹) | |

| 3350-3200 (N-H stretching) | |

| 1680-1640 (C=O stretching) | |

| 1590 (C=C aromatic stretching) |

Potential Applications and Biological Activity

Urea and biurea derivatives are known to exhibit a wide range of biological activities. The introduction of a methyl group and other substituents can influence their interaction with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of urea and sulfonylurea derivatives against various bacterial and fungal strains.[1][2][3] The mechanism of action is often attributed to the inhibition of essential enzymes in pathogens. For instance, some sulfonylureas are known to inhibit acetohydroxyacid synthase (AHAS), an enzyme crucial for the biosynthesis of branched-chain amino acids in bacteria and fungi.[2]

Signaling Pathway Inhibition

The biological activity of 3-methylbiurea derivatives can be attributed to their ability to interact with specific signaling pathways. For example, some urea derivatives have been shown to act as inhibitors of kinases, which are key regulators of cellular signaling.

Caption: Potential mechanism of action via signaling pathway inhibition.

Conclusion